N'-[(1E)-1-(4-Ethylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-Ethylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an ethylphenyl group and a methylphenyl group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-Ethylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 4-ethylbenzaldehyde with 3-methylaniline in the presence of acetic acid. The reaction is carried out under reflux conditions to form the intermediate Schiff base, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions include:
Temperature: Reflux (approximately 80-100°C)
Solvent: Acetic acid
Reagents: 4-ethylbenzaldehyde, 3-methylaniline, hydrazine hydrate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-Ethylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or tetrahydrofuran, room temperature to reflux.
Substitution: Halogenating agents, nitrating agents; conditionssolvent such as dichloromethane or acetonitrile, room temperature to reflux.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted aromatic derivatives with various functional groups.
Scientific Research Applications
N’-[(1E)-1-(4-Ethylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-Ethylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-Methylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide
- N’-[(1E)-1-(4-Ethylphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- N’-[(1E)-1-(4-Ethylphenyl)ethylidene]-2-[(3-chlorophenyl)amino]acetohydrazide
Uniqueness
N’-[(1E)-1-(4-Ethylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to the specific arrangement of its ethylphenyl and methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.
Properties
Molecular Formula |
C19H23N3O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C19H23N3O/c1-4-16-8-10-17(11-9-16)15(3)21-22-19(23)13-20-18-7-5-6-14(2)12-18/h5-12,20H,4,13H2,1-3H3,(H,22,23)/b21-15+ |
InChI Key |
PBRHTAGUZKPJQP-RCCKNPSSSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N/NC(=O)CNC2=CC=CC(=C2)C)/C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NNC(=O)CNC2=CC=CC(=C2)C)C |
Origin of Product |
United States |
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